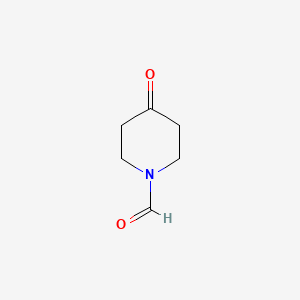

4-Oxopiperidine-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Oxopiperidine-1-carbaldehyde is a chemical compound used in various fields of research and industry. It contains a total of 18 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ketone (aliphatic) .

Synthesis Analysis

The compound can be synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . This reaction results in the formation of a new N-heterocyclic ligand .Molecular Structure Analysis

The 4-oxopiperidine-1-carbaldehyde molecule consists of 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains a total of 18 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis

The compound is used as a reactant for the synthesis of various inhibitors, including Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and Selective 5-HT6 antagonists . It is also used as a reactant for three-component vinylogous Mannich reactions .Physical And Chemical Properties Analysis

The compound contains a total of 18 atoms, including 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Synthesis and Chemical Reactivity

4-Oxopiperidine-1-carbaldehyde exhibits diverse chemical reactivity, making it a valuable substrate in synthetic chemistry. For instance, it has been utilized in the Knoevenagel condensation reactions in an ionic liquid, showing significant improvement in reaction times and yields compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002). Additionally, the compound serves as a useful building block in stereocontrolled synthesis, especially in the preparation of biologically relevant substances like α-amino acids, β-amino acids, and complex natural products (Alcaide & Almendros, 2001).

Drug Delivery and Pharmaceutical Research

In the realm of pharmaceutical research, 4-Oxopiperidine-1-carbaldehyde derivatives have shown potential in drug delivery systems. For instance, its oxime derivatives have been studied for their ability to cross the blood-brain barrier, potentially facilitating the delivery of drugs to the brain (Bodor, Roller, & Selk, 1978). Moreover, specific oxime derivatives have been synthesized for applications in treating organophosphate poisoning (Portmann et al., 1991).

Advanced Material and Sensor Development

In material science, 4-Oxopiperidine-1-carbaldehyde derivatives have been utilized in the development of new functional materials. A notable example is the creation of a fluorescent lanthanide-organic framework using its derivatives, which exhibited high sensitivity and selectivity for detecting hypochlorite, a significant advancement in sensor technology (Zhou et al., 2018).

作用機序

Target of Action

It is known that piperidine compounds, which include 4-oxopiperidine-1-carbaldehyde, have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various cancers when treated alone or in combination with some novel drugs .

Mode of Action

It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc, are regulated by piperidine compounds .

Result of Action

Piperidine compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety and Hazards

特性

IUPAC Name |

4-oxopiperidine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-3-1-6(9)2-4-7/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUFFZOCLWSIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxopiperidine-1-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455167.png)

![1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/no-structure.png)

![3-cinnamyl-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2455172.png)

![2-[[1-Methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2455174.png)

![(Z)-3-(((3,4-diethoxyphenethyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2455180.png)

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)